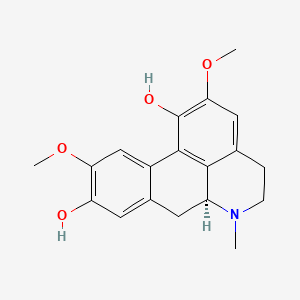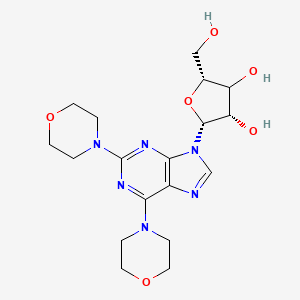
2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs et de solvants spécifiques pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les coûts. Cela comprend souvent l'utilisation de réacteurs automatisés et de systèmes à écoulement continu pour garantir une qualité de production constante .
Analyse Des Réactions Chimiques
Types de réactions
2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier la base purique, ce qui peut altérer son activité biologique.
Réduction : Cela peut affecter les groupes morpholine, ce qui conduit à des changements dans la réactivité du composé.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent souvent des températures et des niveaux de pH contrôlés pour garantir que la voie réactionnelle souhaitée est suivie .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de purine hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans les fragments morpholine ou ribofuranosyle .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Il sert de sonde pour étudier le métabolisme des nucléosides et les interactions enzymatiques.
Médecine : Il a un potentiel en tant qu'agent antiviral ou anticancéreux en raison de sa capacité à interférer avec la synthèse des acides nucléiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de this compound implique son incorporation dans les acides nucléiques, où il peut perturber les processus cellulaires normaux. Les groupes morpholine peuvent améliorer son affinité de liaison à des enzymes ou des récepteurs spécifiques, modulant ainsi leur activité. Le fragment ribofuranosyle lui permet de mimer les nucléosides naturels, ce qui conduit à son incorporation dans l'ADN ou l'ARN et à la perturbation ultérieure de la synthèse des acides nucléiques .
Applications De Recherche Scientifique
2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying nucleoside metabolism and enzyme interactions.
Medicine: It has potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The morpholine groups may enhance its binding affinity to specific enzymes or receptors, thereby modulating their activity. The ribofuranosyl moiety allows it to mimic natural nucleosides, leading to its incorporation into DNA or RNA and subsequent disruption of nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
Composés similaires
2,6-Bis(4-aminophényl)pyridine : Ce composé contient également des groupes morpholine mais diffère par sa structure de base.
N’-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-2,4-dichlorobenzohydrazide : Ce composé a une substitution morpholine similaire mais une structure de base différente.
Unicité
2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine est unique en raison de sa combinaison de groupes morpholine et d'un fragment ribofuranosyle attaché à une base purique. Cette structure lui permet d'interagir avec un large éventail de cibles biologiques, ce qui en fait un outil polyvalent dans la recherche scientifique .
Propriétés
Formule moléculaire |
C18H26N6O6 |
|---|---|
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-(2,6-dimorpholin-4-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H26N6O6/c25-9-11-13(26)14(27)17(30-11)24-10-19-12-15(22-1-5-28-6-2-22)20-18(21-16(12)24)23-3-7-29-8-4-23/h10-11,13-14,17,25-27H,1-9H2/t11-,13?,14+,17-/m1/s1 |
Clé InChI |
HKEBRLAMMIFOKQ-OVHGWZCWSA-N |
SMILES isomérique |
C1COCCN1C2=NC(=NC3=C2N=CN3[C@H]4[C@H](C([C@H](O4)CO)O)O)N5CCOCC5 |
SMILES canonique |
C1COCCN1C2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)

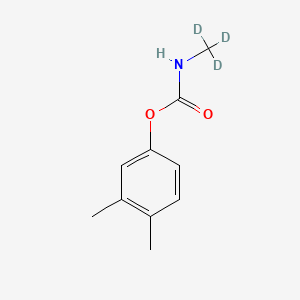

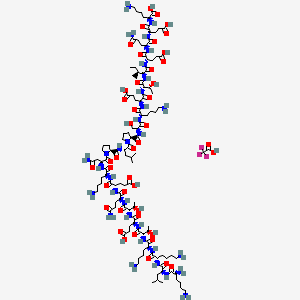


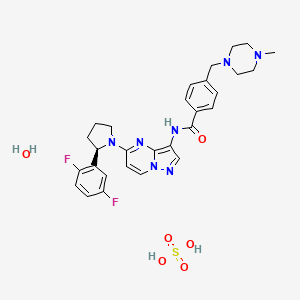
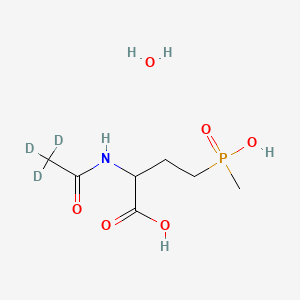
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)
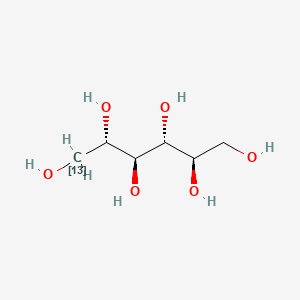
![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)
